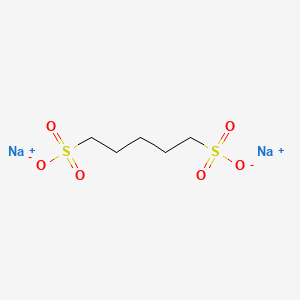
Theophylline, S-((3,3-dimethylbutyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, S-((3,3-dimethylbutyl)thio)- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The addition of the S-((3,3-dimethylbutyl)thio) group modifies its chemical properties, potentially enhancing its efficacy and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, S-((3,3-dimethylbutyl)thio)- typically involves the reaction of theophylline with 3,3-dimethylbutylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the theophylline molecule .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, S-((3,3-dimethylbutyl)thio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio group, reverting to theophylline.
Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Theophylline.
Substitution: Various substituted theophylline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Theophylline, S-((3,3-dimethylbutyl)thio)- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of thio substitution on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular signaling pathways, particularly those involving cyclic AMP.
Medicine: Explored for its enhanced bronchodilator effects and potential use in treating respiratory diseases.
Mecanismo De Acción
The mechanism of action of Theophylline, S-((3,3-dimethylbutyl)thio)- is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, increasing intracellular cyclic AMP levels, leading to bronchodilation and anti-inflammatory effects. Additionally, it may block adenosine receptors, contributing to its therapeutic effects in respiratory diseases .
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: The parent compound, primarily used as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects but different potency and side effect profile.
Theobromine: A methylxanthine found in chocolate, with milder effects compared to theophylline and caffeine.
Uniqueness
The addition of the S-((3,3-dimethylbutyl)thio) group to theophylline enhances its chemical stability and potentially its pharmacological efficacy. This modification may result in improved therapeutic outcomes and reduced side effects compared to the parent compound .
Propiedades
Número CAS |
74039-73-9 |
|---|---|
Fórmula molecular |
C13H20N4O2S |
Peso molecular |
296.39 g/mol |
Nombre IUPAC |
8-(3,3-dimethylbutylsulfanyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2S/c1-13(2,3)6-7-20-11-14-8-9(15-11)16(4)12(19)17(5)10(8)18/h6-7H2,1-5H3,(H,14,15) |
Clave InChI |
OQFWJOAZXUKWJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
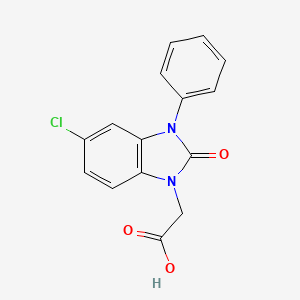
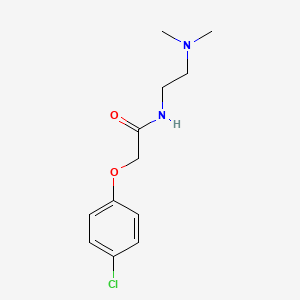

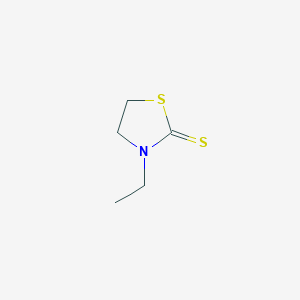
![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
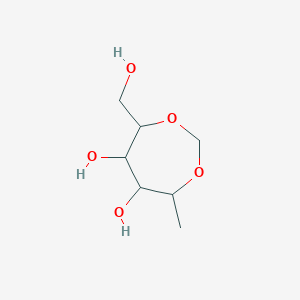
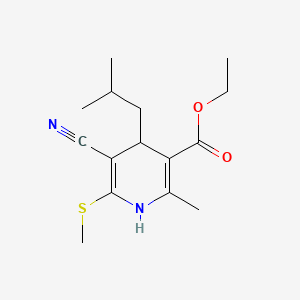

![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
